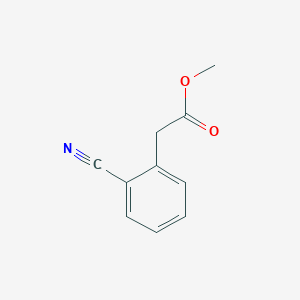

Methyl 2-(2-cyanophenyl)acetate

Description

Historical Context and Evolution of Research

While the precise first synthesis of Methyl 2-(2-cyanophenyl)acetate is not prominently documented in historical literature, its emergence in academic and patent literature has grown in tandem with the rising interest in its chemical derivatives. The compound is a derivative of phenylacetic acid, a class of compounds that has been explored for over a century. However, focused research on this specific ortho-cyano substituted ester has intensified in more recent decades. This surge is largely attributable to the discovery that the 2-cyanophenylacetate scaffold is an exceptionally useful starting material for constructing fused heterocyclic compounds. Early research likely centered on fundamental reactivity studies, exploring the transformations of the cyano and ester functionalities. The evolution of its use has shifted from a simple organic building block to a key intermediate in complex, often catalytic, reaction cascades designed to build molecular complexity efficiently.

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of this compound in modern research is twofold, spanning both process chemistry and drug discovery.

In organic synthesis , the compound is highly valued as a precursor to isoindolinones. nih.govresearchgate.net Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activity. nih.gov The dual functionality of this compound allows for elegant cyclization strategies. For instance, the nitrile group can be reduced to a primary amine, which can then undergo intramolecular cyclization with the methyl ester to form the lactam ring of the isoindolinone core. This transformation is a cornerstone of its utility. Modern synthetic methods often employ transition-metal catalysis (e.g., using Palladium, Rhodium, or Copper) to achieve these cyclizations under mild and efficient conditions. nih.govresearchgate.net

In medicinal chemistry , this compound has been identified as a key starting material for the synthesis of WEE1 kinase inhibitors. chemicalbook.com The WEE1 kinase is a crucial regulator of the cell cycle, specifically at the G2/M checkpoint, preventing cells with DNA damage from entering mitosis. medchemexpress.compatsnap.com In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the WEE1-regulated G2/M checkpoint for survival. sci-hub.senih.gov Inhibiting WEE1 kinase activity in these cancer cells forces them into premature, catastrophic mitosis, leading to cell death. patsnap.comsci-hub.se Consequently, WEE1 has become a promising target for anticancer therapies. nih.gov Molecules derived from this compound have shown potential as potent and selective WEE1 inhibitors, highlighting the compound's direct relevance to the development of new cancer treatments. chemicalbook.com

Overview of Key Research Areas and Methodological Approaches

Current research involving this compound is concentrated on its application in sophisticated synthetic transformations.

Key Research Areas:

Cascade Reactions: Chemists are designing multi-step, one-pot reactions that begin with this compound to rapidly build complex polycyclic molecules. nih.gov These cascade sequences, often triggered by a single catalyst or reagent, involve a series of intramolecular reactions like cyclizations and rearrangements, which are highly efficient. nih.gov

Asymmetric Catalysis: A major focus is the development of methods for the enantioselective synthesis of chiral isoindolinones from this precursor. nih.gov This is critical because the biological activity of chiral molecules often resides in a single enantiomer. This is achieved using chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands. nih.gov

Scaffold Decoration: Once the core heterocyclic structure (like an isoindolinone) is formed, further research involves modifying the scaffold at various positions to create libraries of related compounds. These libraries are then screened for biological activity, for example, to optimize the potency and selectivity of WEE1 kinase inhibitors.

Methodological Approaches:

The synthesis and characterization of this compound and its derivatives rely on a standard suite of modern organic chemistry techniques.

Synthesis & Purification: The synthesis of derivatives often involves transition-metal-catalyzed cross-coupling and cyclization reactions. researchgate.net Purification of products is typically achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is the most common method for isolating compounds of interest from reaction mixtures. chemicalbook.comchemicalbook.com

Structural Analysis: The structures of the synthesized molecules are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise connectivity and environment of atoms within the molecule. chemicalbook.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups.

Purity and Progress Monitoring: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to assess the purity of the isolated products. orgsyn.org

Compound Information Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 20921-96-4 | chemicalbook.combldpharm.com |

| Molecular Formula | C₁₀H₉NO₂ | chemicalbook.combldpharm.com |

| Molecular Weight | 175.18 g/mol | chemicalbook.com |

| Primary Application | Precursor for isoindolinones and WEE1 kinase inhibitors | nih.govresearchgate.netchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLNSABLVSWAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363742 | |

| Record name | Methyl (2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20921-96-4 | |

| Record name | Methyl (2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(2-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 2 Cyanophenyl Acetate and Its Derivatives

Established Synthetic Routes to Methyl 2-(2-cyanophenyl)acetate

Traditional methods for synthesizing this compound primarily rely on fundamental organic reactions such as esterification and nucleophilic substitution.

Esterification Reactions and Catalytic Considerations

The most direct method for the synthesis of this compound is the esterification of 2-cyanophenylacetic acid. This process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalyst. A common laboratory-scale procedure involves the use of thionyl chloride, which is added dropwise to a solution of the acid in methanol at low temperatures. The reaction mixture is then stirred for several hours to yield the final methyl ester product in high yield after purification. nih.gov

Alternative catalysts for esterification include strong mineral acids like sulfuric acid. brainly.in The general principle involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by methanol.

More advanced catalytic systems have also been developed for esterification reactions, which can offer higher selectivity and milder reaction conditions. For instance, modified Yamaguchi reagents, such as (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), have been utilized for the enantioselective esterification of various carboxylic acids, highlighting the potential for sophisticated catalytic control in the synthesis of complex esters. libretexts.org

Table 1: Representative Esterification Conditions

| Carboxylic Acid Precursor | Alcohol | Catalyst/Reagent | Key Features |

| 4-cyanophenylacetic acid | Methanol | Thionyl Chloride | High yield, standard laboratory procedure. nih.gov |

| Cyanoacetic acid | Ethanol | Sulfuric Acid | Classic strong acid catalysis. brainly.in |

| General Carboxylic Acids | Various Alcohols | TCBOXY, DMAP, DIPEA | Advanced reagent for mild, selective esterification. libretexts.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative pathway to the cyanophenylacetate framework. A foundational method in this category is the reaction of an ethyl haloacetate, such as ethyl chloroacetate, with an alkali metal cyanide like sodium or potassium cyanide. brainly.in This reaction proceeds via an SN2 mechanism where the cyanide ion acts as the nucleophile, displacing the halide to form a cyanoacetate (B8463686) ester.

Another approach involves the reaction of a substituted aryne with a nucleophile. For instance, the synthesis of the related compound, methyl 2-(2-acetylphenyl)acetate, has been achieved by reacting methyl acetoacetate (B1235776) with an aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of cesium fluoride (B91410). chemicalbook.com This acyl-alkylation strategy demonstrates the utility of aryne chemistry in forming substituted phenylacetates.

Furthermore, the synthesis of functionalized indolizines has shown that a cyano group can activate a neighboring position for nucleophilic substitution, underlining the electronic influence of the nitrile group in such reactions. prepchem.com

Reaction of 2-Cyanophenol with Acetic Anhydride (B1165640) or Acetyl Chloride

The reaction of a phenol (B47542) with an acid anhydride or acyl chloride is a standard method for producing phenyl esters. quora.com Specifically, when 2-cyanophenol is treated with acetic anhydride, typically in the presence of a base catalyst, an O-acylation reaction occurs. quora.com

This reaction forms (2-cyanophenyl) acetate (B1210297) and acetic acid as a byproduct. quora.com It is crucial to note that this method yields an acetate ester directly attached to the phenolic oxygen, a compound structurally distinct from this compound, which possesses a methylene (B1212753) (-CH2-) spacer between the phenyl ring and the ester functional group. The reaction with an acyl chloride like ethanoyl chloride proceeds similarly, often at room temperature, to give the same phenyl ester product along with hydrogen chloride. The reactivity of the phenol can be enhanced by first converting it to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide.

Advanced and Novel Synthetic Strategies for this compound Derivatives

Recent advancements in organic synthesis have introduced innovative methods for constructing cyanophenylacetates and their derivatives, often focusing on metal-free conditions and novel bond-forming strategies.

Transition Metal-Free Radical Cleavage Reactions in Cyanophenylacetate Synthesis

A novel strategy for the synthesis of aryl 2-cyanophenylacetate compounds involves a transition metal-free radical cleavage of a carbon-carbon bond. In this method, α-bromoindanone is used as the starting material, which undergoes a C-C bond cleavage reaction catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under aerobic conditions.

This reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing a new avenue for the synthesis of various cyanophenylacetate derivatives. The mechanism of this transformation has been investigated through computational chemistry, confirming a radical pathway. This approach is significant as it avoids the use of transition metals, which can be costly and toxic.

Selective Amidation of Methyl 2-(2-cyanophenyl)acetates

The conversion of esters to amides is a fundamental transformation in organic and medicinal chemistry. A highly selective, transition-metal-free method for the amidation of esters, including derivatives like this compound, has been developed. quora.com This process operates at room temperature and utilizes a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the reaction between the ester and an amine. quora.com

The reaction is characterized by its operational simplicity and mild conditions, avoiding the harsh reagents or metal catalysts often required for such transformations. quora.com The high selectivity for acyl cleavage allows for the synthesis of a wide range of amides, including those derived from sterically hindered or electronically deactivated anilines, in high yields. quora.com This method's broad applicability makes it a valuable tool for creating derivatives of this compound. quora.com

Table 2: Amidation of Esters

| Ester Substrate | Amine | Reagent | Key Features |

| General Esters | Diverse Amines | LiHMDS | Transition-metal-free, room temperature, high selectivity. quora.com |

Morita-Baylis-Hillman Reaction Schemes for Related Adducts

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, typically catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. While direct synthesis of this compound via this method is not the primary focus, the reaction is crucial for creating structurally related adducts that can serve as precursors or analogues.

The MBH reaction can be employed to synthesize adducts which are valuable in medicinal chemistry. For instance, the reaction of β-aryl nitroethylenes with activated alkenes like methyl vinyl ketone (MVK) or ethyl acrylate, catalyzed by imidazole (B134444), yields MBH adducts. rsc.org These adducts have been investigated for their anticancer activity. rsc.org

In a typical laboratory procedure, a nitroalkene is dissolved in a solvent like tetrahydrofuran (B95107) (THF), to which a catalyst and a co-catalyst are added. rsc.org The reaction mixture is then stirred at room temperature. Upon completion, the mixture is worked up to isolate the desired MBH adduct. rsc.org The choice of catalyst and solvent can significantly influence the reaction's outcome. Studies have shown that catalysts such as imidazole, DABCO, DBU, and pyridine (B92270) can be used, with imidazole often being effective. rsc.org

The reactivity of MBH adducts can be further utilized. For example, an MBH adduct derivative bearing a triphenylamine (B166846) moiety has been studied for its reaction with lysine (B10760008) models, indicating its potential as a fluorogenic probe for labeling amino acid residues in proteins. unisi.it The reaction of this derivative with primary amines like n-butylamine can lead to both monoadducts and diadducts. unisi.it

A specific example of a related adduct is methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, synthesized through an MBH reaction. researchgate.net This adduct has been used as a ligand in the synthesis of transition metal complexes with potential antibacterial properties. researchgate.net

Palladium-Catalyzed Remote C-H Arylation for Terphenyl Derivatives

Palladium-catalyzed C-H activation is a powerful tool for the synthesis of complex aromatic systems. While not a direct synthesis of the title compound, this methodology can be used to create its derivatives, such as terphenyls.

A notable application is the palladium-catalyzed C(sp²)–H arylation of ortho C–H bonds using 2-(1-methylhydrazinyl)pyridine (MHP) as a bidentate directing group. acs.org This method allows for the generation of biaryl derivatives under aerobic conditions, tolerating a wide range of functional groups. acs.org The directing group can be easily removed under mild reductive conditions after the desired arylation has been achieved. acs.org

The general procedure involves heating a mixture of a benzoic hydrazide (bearing the directing group), an aryl iodide, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a base like sodium acetate (NaOAc), in a suitable solvent like chlorobenzene (B131634) at elevated temperatures. acs.org

A plausible reaction mechanism involves the initial reaction of the substrate with Pd(OAc)₂ to form a palladium amidate, which then undergoes C–H insertion to create a palladium chelate. Oxidative addition of this intermediate to an aryl iodide forms a Pd(IV) species, which then undergoes reductive elimination to yield the arylated product and regenerate a palladium species that can re-enter the catalytic cycle. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of phenylacetic acid derivatives, including this compound, can be achieved through various routes, and the optimization of reaction conditions is critical for maximizing yield and purity.

One common laboratory-scale synthesis of a related compound, methyl (4-cyanophenyl)acetate, involves the esterification of 4-cyanophenylacetic acid. chemicalbook.com In a typical procedure, the acid is dissolved in methanol and treated with thionyl chloride at low temperatures. The reaction is stirred for an extended period, after which the solvent is evaporated. The product is then isolated through an aqueous workup and extraction, followed by purification using flash chromatography. chemicalbook.com This method can result in a quantitative yield of the desired ester. chemicalbook.com

Another approach involves the aryne-mediated direct acyl-alkylation. For instance, methyl 2-(2-acetylphenyl)acetate can be prepared by reacting methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride in acetonitrile (B52724) at reflux. orgsyn.org The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by chromatography. orgsyn.org

For the synthesis of derivatives, such as methyl 2-(4-cyanophenyl)-2-methylpropanoate, a precursor like methyl (4-cyanophenyl)acetate can be alkylated. chemicalbook.com This is achieved by treating the starting ester with an alkylating agent like iodomethane (B122720) in the presence of a strong base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com This particular reaction has been reported to yield the product in 98% yield after purification. chemicalbook.com

| Parameter | Condition | Yield | Reference |

| Reaction | Esterification of 4-cyanophenylacetic acid with methanol and thionyl chloride | Quantitative | chemicalbook.com |

| Reaction | Alkylation of methyl (4-cyanophenyl)acetate with iodomethane and NaH in DMF | 98% | chemicalbook.com |

Industrial Production Methodologies for this compound

On an industrial scale, the synthesis of cyano-substituted phenylacetate (B1230308) derivatives often prioritizes cost-effectiveness, safety, and efficiency. While specific industrial methods for this compound are proprietary, general strategies for related compounds provide insight.

A common industrial route for producing α-cyanoacrylates involves the Knoevenagel condensation of a cyanoacetate with formaldehyde (B43269) (or its polymer, paraformaldehyde). google.com This reaction forms a polymeric condensation product, which is then depolymerized, typically by heating under acidic conditions, to yield the monomeric product. google.com The use of specific solvents, such as esters of polyethylene (B3416737) glycol, can be employed to facilitate both the polymerization and depolymerization steps. google.com

Another approach for synthesizing phenylacetate derivatives on a larger scale avoids the use of highly toxic reagents like sodium cyanide. One such method involves the use of a Grignard reagent. For example, methyl phenylacetate can be synthesized by reacting benzyl (B1604629) chloride with magnesium to form the Grignard reagent, which is then added to methyl carbonate, followed by hydrolysis. google.com This process is described as being safer and more convenient than methods employing cyanides. google.com

Chemical Reactivity and Transformation Studies of Methyl 2 2 Cyanophenyl Acetate

Fundamental Reaction Mechanisms Involving Methyl 2-(2-cyanophenyl)acetate

The reactivity of this compound is dictated by the interplay of its cyano and ester functionalities, as well as the activated methylene (B1212753) bridge. These groups can undergo transformations independently or in concert, leading to a wide array of derivatives.

Nucleophilic Substitution Reactions of the Chloro Group in Halogenated Derivatives

In halogenated, particularly chlorinated, derivatives of this compound, the chloro-substituent on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho and/or para to the leaving group to sufficiently activate the ring for attack. researchgate.neteijas.com The cyano group and the acetate (B1210297) moiety do exert an electron-withdrawing effect; however, their combined activation might not be sufficient to facilitate SNAr reactions with common nucleophiles without the use of high temperatures, pressures, or specialized catalysts.

The reactivity of a halogen on an alkyl chain, by contrast, is significantly higher. Should a chloro group be present on the acetyl moiety, for instance in a hypothetical "Methyl 2-(2-cyanophenyl)-2-chloroacetate," it would be highly susceptible to nucleophilic substitution. The carbon-chlorine bond in such an alpha-halo ester is polarized, rendering the carbon atom electrophilic and prone to attack by a wide range of nucleophiles. chemguide.co.uk These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgpressbooks.pub

Hydrolysis of the Ester Group

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-cyanophenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. nii.ac.jpgoogle.com

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. chemspider.com The reaction generally proceeds to completion as the carboxylate salt is resonance-stabilized and resistant to further nucleophilic attack.

Acid-catalyzed hydrolysis is an equilibrium process that requires the use of a large excess of water to drive the reaction towards the carboxylic acid product. google.com Strong mineral acids like sulfuric acid or hydrochloric acid are commonly employed as catalysts.

The efficiency of ester hydrolysis can be influenced by steric hindrance around the carbonyl group and the nature of the solvent system. amelica.org The use of co-solvents like methanol (B129727) can be crucial for the solubility of the ester and to facilitate the reaction. amelica.org

Table 1: Representative Conditions for the Hydrolysis of Esters

| Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Yield |

| NaOH | Water/Methanol | Reflux | 4 h | High (e.g., 95%) chemspider.com |

| t-BuNH₂/LiBr | Methanol/Water | Reflux | 2 h | Quantitative amelica.org |

| Strong Acid (e.g., H₂SO₄) | Water | High Temperature/Pressure | Variable | Dependent on Equilibrium |

Reduction of the Cyano Group

The cyano group (nitrile) of this compound can be reduced to a primary amine, yielding 2-(2-(aminomethyl)phenyl)acetate derivatives. This transformation is a cornerstone of amine synthesis and can be accomplished through several methods. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a widely used industrial method, often employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.orgchemguide.co.uk The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, chemical reduction with complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup, provides an effective route to the primary amine. chemguide.co.uk Other reducing agents like diborane (B8814927) or sodium borohydride (B1222165) in the presence of a catalyst can also be utilized. wikipedia.org

Condensation Reactions

The methylene group (-CH₂-) situated between the phenyl ring and the ester carbonyl in this compound is activated by both adjacent groups. The electron-withdrawing nature of the ester and the phenyl ring increases the acidity of the methylene protons. This allows for the formation of a carbanion (enolate) intermediate in the presence of a suitable base.

This enolate is a potent nucleophile and can participate in a variety of condensation reactions, which are fundamental for carbon-carbon bond formation. slideshare.net Examples of such reactions include:

Aldol-type condensations: Reaction with aldehydes or ketones.

Claisen condensation: Self-condensation or reaction with another ester to form β-keto esters.

Knoevenagel condensation: Reaction with aldehydes or ketones, often catalyzed by a weak base.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

These condensation reactions significantly expand the synthetic utility of this compound, enabling the construction of more complex molecular architectures.

Advanced Reaction Studies and Mechanistic Insights

Computational Chemistry for Reaction Mechanism Verification

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the intricate details of transition states. rsc.orgaobchem.com For reactions involving compounds like this compound, computational studies can provide valuable insights that complement experimental findings.

For instance, in the study of cyanomethylation reactions, where a cyanomethyl group is added to a molecule, DFT calculations have been employed to map out the potential energy surface of the reaction. nih.gov These studies can determine the most favorable reaction pathway by calculating the activation energies of various proposed intermediates and transition states. nih.gov A computational investigation into a metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) revealed that the reaction proceeds through cyanomethylation, spirocyclization, and ester migration, with the formation of coumarin (B35378) derivatives being kinetically favored. nih.gov Such detailed mechanistic information would be challenging to obtain solely through experimental means.

In the context of this compound, DFT calculations could be used to:

Model the hydrolysis mechanism: By calculating the energy profile for both acid-catalyzed and base-catalyzed hydrolysis, the rate-determining step and the structure of the transition state can be identified. researchgate.net

Investigate amidation reactions: The mechanism of direct amidation of the ester with an amine can be modeled to understand the role of catalysts and the energetics of the tetrahedral intermediate formation and breakdown.

Predict regioselectivity: In reactions where multiple sites on the molecule could react, such as electrophilic aromatic substitution, computational models can predict the most likely position of attack by analyzing the electron density distribution and the stability of the resulting intermediates.

The following table illustrates the types of data that can be obtained from computational studies on a hypothetical reaction of this compound.

| Computational Method | Information Obtained | Relevance to Reaction Mechanism |

| Density Functional Theory (DFT) | Transition state geometries and energies, reaction energy profiles. | Verification of proposed reaction pathways and identification of the rate-determining step. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions. | Understanding electronic effects and the nature of bonding in intermediates and transition states. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points and electron density. | Characterization of chemical bonds and non-covalent interactions that influence reactivity. |

Studies on Racemization-Free Esterification and Amidation

The α-carbon of this compound is a stereocenter if the molecule is appropriately substituted, making stereoselective synthesis a crucial aspect of its chemistry. The development of racemization-free esterification and amidation methods is of significant interest to ensure the enantiopurity of the final products.

Racemization can be a significant issue in traditional coupling reactions of α-substituted carboxylic acids, particularly when the carboxylic acid is activated. The increased acidity of the α-proton in the activated intermediate can lead to its abstraction by a base, resulting in the loss of stereochemical integrity.

Several modern synthetic methods have been developed to address this challenge. For instance, the use of ynamides as coupling reagents has been shown to facilitate the synthesis of amides and peptides under extremely mild conditions with no detectable racemization. google.com This method avoids the use of a base, which is often the culprit in racemization. google.com

Another approach involves the use of specific coupling reagents that minimize the lifetime of the activated intermediate or sterically hinder the abstraction of the α-proton. Reagents like T3P® (Propylphosphonic Anhydride) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been successfully employed in the racemization-free synthesis of amides from Boc-protected amino acids. nih.gov

In the context of esterification, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a well-established method for the mild esterification of carboxylic acids, including those that are sterically hindered or sensitive. organic-chemistry.org This method generally proceeds with minimal racemization.

The table below summarizes some modern methods for racemization-free synthesis applicable to derivatives of 2-(2-cyanophenyl)acetic acid.

| Reaction Type | Reagent/Method | Key Features |

| Amidation | Ynamides | Mild, base-free conditions, no racemization detected. google.com |

| Amidation | T3P® / PyBOP® | Effective for coupling with amines while preserving stereochemistry. nih.gov |

| Esterification | Steglich Esterification (DCC/DMAP) | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Applications of Methyl 2 2 Cyanophenyl Acetate in Advanced Organic Synthesis

Methyl 2-(2-cyanophenyl)acetate as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the cyano and ester functional groups, coupled with the aromatic ring, makes this compound a valuable intermediate in the construction of intricate molecular architectures. researchgate.netresearchgate.netnih.gov

Synthesis of Pharmaceuticals and Agrochemicals

This compound is a pivotal precursor in the synthesis of a variety of biologically active molecules. researchgate.netnih.gov In the pharmaceutical industry, it is utilized in the creation of novel drug candidates. For instance, it can be used to synthesize WEE1 kinase inhibitors, which are being investigated for the treatment of cancer and other proliferative diseases. chemicalbook.com The compound also serves as a starting material for producing various heterocyclic compounds that form the core structures of many pharmaceuticals. beilstein-journals.org

In the agrochemical sector, this compound is employed in the development of new pesticides and herbicides. For example, it is a key component in the synthesis of certain N-phenylacetamide derivatives which have shown potential as antibacterial agents against plant pathogens. nih.gov

Table 1: Examples of Biologically Active Compounds Synthesized from this compound

| Compound Class | Application | Reference |

| N-phenylacetamide derivatives | Antibacterial agents for agriculture | nih.gov |

| WEE1 kinase inhibitors | Anticancer therapeutics | chemicalbook.com |

| Dopamine D4 receptor agonists | Neurological research | nih.gov |

Production of Aromatic Compounds for Flavors and Fragrances

The chemical structure of this compound lends itself to the synthesis of various aromatic compounds that are valuable in the flavor and fragrance industry. vdoc.pubgoogle.com Through specific chemical modifications, the cyano and ester groups can be transformed to produce molecules with desirable olfactory properties. While direct evidence of its use in large-scale fragrance production is not extensively documented in publicly available literature, its potential as a precursor to complex aromatic structures is recognized. researchgate.netnih.gov Synthetic aromatic chemicals are integral to modern perfumery, offering a wider palette of scents and greater stability compared to some natural extracts. semanticscholar.org

Development of Dyes and Specialty Chemicals

Utilization in Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, this compound and its derivatives can be used as monomers or additives to create polymers with specific properties. researchgate.net The nitrile group can influence the polymer's thermal stability, polarity, and interaction with other materials. Although this is a developing area of research, the potential for incorporating this versatile molecule into novel materials is significant. For instance, methyl 2-chloropropionate, a related ester, is used as an initiator in the synthesis of certain polymers. fishersci.pt

Role in the Synthesis of N-Phenylacetamide Derivatives

A significant application of this compound is in the synthesis of N-phenylacetamide derivatives. researchgate.net Through a process of selective amidation, the methyl ester group can be converted to an N-phenylacetamide group while preserving the cyano functionality. researchgate.net This reaction allows for the creation of a diverse library of compounds with varying substituents on the phenyl ring. researchgate.netgoogleapis.com These derivatives have been investigated for a range of biological activities, including potential anticancer and antibacterial properties. researchgate.netnih.govnih.gov The synthesis of these derivatives often involves the use of catalysts to achieve high yields and selectivity. researchgate.net

Pharmacological and Biological Research Involving Methyl 2 2 Cyanophenyl Acetate Derivatives

Investigation of Biological Activities of 2-Cyanophenyl Acetate (B1210297) and its Derivatives

Derivatives based on the 2-cyanophenyl acetate structure have been synthesized and evaluated for a range of biological effects. These studies aim to understand how modifications to the core molecule influence its interaction with biological targets, leading to potential therapeutic applications.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to 2-cyanophenyl acetate has been an area of investigation. Research into substituted 2-aminophenylacetic acid derivatives revealed that these compounds can inhibit prostaglandin (B15479496) synthetase in vitro. nih.gov The presence of a 2-amino substituent was found to be advantageous for potency in several series of these derivatives. nih.gov Specifically, while derivatives with 3-phenoxy and 4-phenyl substitutions showed in vitro activity, only the 3-benzoyl series translated this into significant in vivo anti-inflammatory potency. nih.gov

Further studies on other acetic acid-bearing molecules, such as 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives, have also been conducted. These compounds were assessed for their ability to reduce carrageenan-induced paw edema in animal models. nih.gov The results showed that propanoic acid derivatives within this class generally exhibited higher anti-inflammatory activity than the acetic acid derivatives. nih.gov These findings suggest that the acetic acid moiety, a key feature of Methyl 2-(2-cyanophenyl)acetate, is a component of various scaffolds with demonstrated anti-inflammatory effects.

Anticancer Properties and Related Studies

The most significant area of research for this compound derivatives is in the field of oncology. The core structure is recognized as a valuable pharmacophore for developing potent anticancer agents, particularly those that target cell cycle regulation. chemicalbook.com

Numerous derivatives incorporating structural elements of 2-cyanophenyl acetate have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For example, a series of 2,4-azolidinedione-acetic acids amides were tested by the National Cancer Institute (NCI). nih.gov Among these, compound 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide showed high and selective activity against several leukemia cell lines. nih.gov Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov

The table below summarizes the in vitro anticancer activity of representative compounds that are structurally related to the core subject.

| Compound Derivative Class | Specific Compound | Cancer Cell Line | Activity (IC50 or GI50) | Reference |

|---|---|---|---|---|

| 2,4-Imidazolidinedione-acetic acid amide | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (SR) | logGI50 = -6.51 | nih.gov |

| 2,4-Imidazolidinedione-acetic acid amide | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (MOLT-4) | logGI50 = -6.52 | nih.gov |

| (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline | Compound 4g | Colon Cancer (HCT-116) | 7.1 µM | nih.gov |

| (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline | Compound 4a | Colon Cancer (HCT-116) | 10.5 µM | nih.gov |

| 2-(benzenesulfonyl)-1-(4-cinnamoylphenyl)guanidine | Series 2 Average | Breast (MCF-7), Colon (HCT-116), Cervical (HeLa) | 4.7 - 15 µM | sciforum.net |

These studies highlight that the introduction of different heterocyclic systems and substituents to a core structure containing an acetic acid moiety can lead to potent and selective anticancer agents. nih.govnih.govsciforum.net

A pivotal application identified for this compound is as a precursor for the synthesis of WEE1 kinase inhibitors. chemicalbook.com WEE1 is a crucial tyrosine kinase that acts as a gatekeeper for entry into mitosis, primarily by carrying out inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). medchemexpress.compatsnap.com In many cancer cells, particularly those with p53 mutations, the G1 cell cycle checkpoint is defective, making them heavily reliant on the G2 checkpoint, which is controlled by WEE1, to allow for DNA repair before cell division. sci-hub.senih.gov

Inhibiting WEE1 kinase abrogates this G2 checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. patsnap.com This leads to a form of cell death known as mitotic catastrophe, making WEE1 an attractive therapeutic target in oncology. sci-hub.se Several small molecule inhibitors targeting WEE1 have been developed, many of which are ATP-competitive, binding to the kinase's ATP pocket and preventing its function. nih.gov

The table below lists prominent WEE1 inhibitors, showcasing the potency that can be achieved with compounds developed for this target.

| Inhibitor | Target(s) | Activity (IC50) | Reference |

|---|---|---|---|

| Adavosertib (AZD1775) | WEE1 | 5.2 nM | medchemexpress.com |

| Azenosertib (ZN-c3) | WEE1 | 3.9 nM | medchemexpress.com |

| PD0166285 | WEE1 / MYT1 | 24 nM / 72 nM | medchemexpress.com |

| WEE1-IN-5 | WEE1 | 0.8 nM | medchemexpress.com |

| WEE1-IN-12 | WEE1 | 2.0 nM | medchemexpress.com |

The development of these potent inhibitors underscores the therapeutic strategy of targeting WEE1, a path for which this compound serves as a foundational chemical structure. chemicalbook.com

Molecular Docking Studies and Target Interaction Analysis

Molecular docking studies are crucial for understanding how potential drug candidates interact with their biological targets at a molecular level. In the context of WEE1 inhibition, these computational studies have been used to analyze the binding modes of various small molecules within the ATP-binding pocket of the WEE1 kinase. nih.gov

These studies reveal that WEE1 inhibitors typically form key interactions with specific amino acid residues in the kinase's active site. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For many inhibitor scaffolds, such as the pyridopyrimidines, the core structure fits into the adenine (B156593) region of the ATP pocket, forming hydrogen bonds with the hinge region of the kinase. nih.gov

While specific docking studies detailing the binding of a direct this compound derivative are not extensively published, the general principles derived from studies of other WEE1 inhibitors are applicable. These analyses guide the rational design of new, more potent, and selective inhibitors by predicting how modifications to the chemical structure will affect its binding affinity and orientation within the target protein. This structure-based drug design approach is essential for optimizing lead compounds derived from scaffolds like this compound. nih.gov

**Pharmacolog

Analytical and Spectroscopic Characterization in Research of Methyl 2 2 Cyanophenyl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For Methyl 2-(2-cyanophenyl)acetate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.3-7.7 ppm) due to the influence of the electron-withdrawing cyano and ester groups. The methylene protons, situated between the aromatic ring and the ester group, would likely appear as a singlet at approximately δ 4.0 ppm. The methyl protons of the ester group would also present as a sharp singlet, but further upfield, around δ 3.7 ppm.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester (around δ 170 ppm), the aromatic carbons (in the δ 125-135 ppm range), the carbon of the cyano group (around δ 117 ppm), the methyl carbon of the ester (around δ 52 ppm), and the methylene carbon (around δ 40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is based on typical chemical shift ranges for the respective functional groups.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.3 - 7.7 (m) | 125 - 135 |

| Methylene (-CH₂-) | ~4.0 (s) | ~40 |

| Methyl (-OCH₃) | ~3.7 (s) | ~52 |

| Carbonyl (C=O) | - | ~170 |

| Nitrile (C≡N) | - | ~117 |

| Quaternary Aromatic C | - | 125 - 135 |

(s = singlet, m = multiplet)

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak around 2225-2235 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The presence of the ester group would be confirmed by a strong absorption band for the C=O (carbonyl) stretch, typically appearing around 1735-1750 cm⁻¹. The C-O stretching of the ester would also be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound Data is based on typical infrared absorption frequencies for the functional groups.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2225 - 2235 | Sharp, Medium |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₀H₉NO₂), the calculated monoisotopic mass is 175.06332 Da. uni.lu In HRMS analysis, the compound is typically ionized, often by forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured m/z value is then compared to the calculated value to confirm the elemental composition with high confidence.

Table 3: Predicted HRMS Data for this compound Data predicted by computational tools. uni.lu

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₉NO₂⁺ | 175.06277 |

| [M+H]⁺ | C₁₀H₁₀NO₂⁺ | 176.07060 |

| [M+Na]⁺ | C₁₀H₉NNaO₂⁺ | 198.05254 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which provides information about conjugated systems. The aromatic ring in this compound contains a system of conjugated π-electrons and is expected to absorb UV light. A typical UV-Vis spectrum for this compound, dissolved in a suitable solvent like ethanol or methanol (B129727), would likely show absorption maxima (λmax) in the range of 220-280 nm, characteristic of substituted benzene derivatives.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used to monitor the progress of reactions and to assess the purity of a sample. scielo.br For this compound, a TLC analysis would typically be performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel. rsc.org The plate is spotted with a solution of the compound and then developed in a sealed chamber containing a mobile phase, which is a solvent or a mixture of solvents. utexas.edu

A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). wvu.edumdpi.com The ratio of these solvents can be adjusted to achieve optimal separation. As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase.

After development, the plate is dried, and the position of the compound is visualized. Since this compound contains a chromophore (the aromatic ring), it can often be visualized under a UV lamp (typically at a wavelength of 254 nm) as a dark spot on a fluorescent background. rsc.org The purity of the sample is indicated by the presence of a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and is a characteristic value for a given compound under specific TLC conditions. utexas.edu

High-Performance Liquid Chromatography (HPLC)

A hypothetical, yet typical, HPLC method for a compound like this compound would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the cyanophenyl moiety exhibits strong absorbance. The resulting chromatogram would show a peak at a specific retention time, which, when compared to a pure reference standard, helps confirm the compound's identity and allows for purity assessment by measuring the relative area of the main peak.

Table 1: Representative HPLC Parameters for Aromatic Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions for method development for aromatic compounds and is not based on a published method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-5ms). The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

While specific experimental GC-MS studies for this compound are not detailed in available literature, predicted mass spectrometry data exists. The molecular weight of this compound (C₁₀H₉NO₂) is 175.19 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 175, along with other fragment ions characteristic of its structure. Public databases provide predicted m/z values for various adducts, which are useful for interpretation in techniques like electrospray ionization mass spectrometry. uni.lu

Table 2: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 176.07060 |

| [M+Na]⁺ | 198.05254 |

| [M+NH₄]⁺ | 193.09714 |

| [M]⁺ | 175.06277 |

Source: Predicted data from PubChem CID 1512623. uni.lu

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the Crystallography Open Database or other major chemical databases. Therefore, definitive crystallographic data, such as its crystal system, space group, and unit cell dimensions, remain undetermined.

For such an analysis to be performed, a high-quality single crystal of the compound would need to be grown. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data would yield a detailed model of the molecular structure, confirming the connectivity of the methyl acetate and cyanophenyl groups and revealing how the molecules pack together in the solid state.

Theoretical and Computational Studies on Methyl 2 2 Cyanophenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. For a molecule like Methyl 2-(2-cyanophenyl)acetate, DFT calculations are typically employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). mdpi.com This level of theory has been shown to provide reliable results for a wide range of organic molecules. The calculations yield the lowest-energy three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar cyanophenyl derivatives have successfully used DFT to correlate theoretical vibrational spectra (FT-IR) with experimental data, confirming the accuracy of the computed structures. mdpi.com The resulting optimized geometry is the foundation for all further computational analyses, including molecular orbital and non-linear optical property predictions.

Molecular Orbital Analysis (HOMO-LUMO, NBO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the acetate (B1210297) group, which are electron-rich regions. The LUMO is likely to be distributed over the cyano group and the phenyl ring, as the cyano group is a strong electron-withdrawing moiety. The charge transfer from the HOMO to the LUMO represents the lowest energy electronic transition. irjweb.com

Natural Bond Orbital (NBO) analysis complements the HOMO-LUMO picture by providing a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and charge delocalization. allsubjectjournal.comresearchgate.net NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. In this compound, significant stabilization energies would likely be found for interactions involving the lone pairs of the oxygen atoms and the π-orbitals of the phenyl ring and cyano group, indicating substantial electron delocalization across the molecule. allsubjectjournal.comchalcogen.ro

Based on these analyses, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Absolute Electronegativity | χ | (IP + EA) / 2 | The power of an atom to attract electrons to itself. irjweb.com |

| Absolute Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Global Softness | S | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index | ω | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. irjweb.com |

Prediction of Non-Linear Optical (NLO) Behavior

Molecules that exhibit significant charge transfer and possess a large change in dipole moment upon excitation are often candidates for non-linear optical (NLO) materials. nih.gov Organic compounds featuring electron-donating and electron-accepting groups can display notable NLO properties. nih.govnih.gov In this compound, the phenyl ring and acetate moiety can act as electron donors, while the ortho-positioned cyano group serves as a potent electron acceptor. This donor-acceptor architecture can lead to a significant NLO response.

Computational methods can predict NLO behavior by calculating key parameters such as the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The first-order hyperpolarizability is the primary determinant of second-order NLO activity. DFT calculations are a standard tool for computing these properties. A large β value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. Studies on other organic NLO materials have shown that theoretical calculations can effectively guide the design of new materials with enhanced properties. nih.gov

Table 2: Calculated Non-Linear Optical (NLO) Properties

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Average Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. |

Conformational Analysis and Structural Stability

The three-dimensional structure of a molecule dictates its physical and chemical properties. This compound has several rotatable single bonds, including the bond connecting the phenyl ring to the acetate methylene (B1212753) group and the bonds within the ester functional group. Rotations around these bonds give rise to different conformers, each with a distinct energy level.

Conformational analysis is a computational procedure used to identify the most stable conformer—the one with the global minimum energy on the potential energy surface. This is typically achieved by systematically rotating the flexible dihedral angles and calculating the corresponding energy for each geometry using methods like DFT. The resulting potential energy scan reveals the energy barriers between different conformers and identifies the most probable structure of the molecule under given conditions. This structural stability information is vital for understanding molecular interactions and reaction mechanisms.

Semi-Empirical Methods for Geometrical Optimization

While DFT provides high accuracy, it can be computationally demanding, especially for large molecules or high-throughput screening. Semi-empirical methods offer a faster alternative for geometrical optimization. nih.gov These methods, such as PM6 and PM7, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation but are parameterized using a vast set of experimental and high-level ab initio data to improve their accuracy. mdpi.comnih.govresearchgate.net

For a molecule like this compound, a semi-empirical method like PM7 could be used to perform an initial, rapid geometry optimization before refining the structure with a more resource-intensive DFT calculation. nih.gov These methods have been shown to provide reliable geometries, particularly for organic solids and large molecular systems, with significantly lower computational cost. nih.gov The development of methods like PM7-TS has also improved the prediction of activation barriers for chemical reactions. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Derivatives with Enhanced Reactivity or Biological Activity

The core structure of methyl 2-(2-cyanophenyl)acetate serves as a versatile scaffold for the synthesis of a diverse array of novel derivatives with potentially enhanced biological activities. The presence of the cyano and methyl acetate (B1210297) groups allows for a wide range of chemical modifications, opening avenues for the creation of new therapeutic agents.

Research has demonstrated that derivatives of cyano-acetate compounds can exhibit significant biological effects. For instance, the synthesis of heterocyclic compounds from precursors containing a cyanoacetamido moiety has yielded derivatives with promising antitumor activities. researchgate.net These synthetic strategies often involve regioselective attacks on the cyanoacetamido group, leading to the formation of complex heterocyclic systems such as thiophene, thiazole, pyrazole, pyridine (B92270), and pyrimidine (B1678525) rings. researchgate.net The exploration of similar reaction pathways starting from this compound could lead to the discovery of novel compounds with potent and selective antiproliferative effects. nih.gov

Furthermore, cyano-acetate derivatives of succinimide (B58015) have been synthesized and evaluated for their anti-inflammatory, anti-cholinesterase, and anti-diabetic properties. biointerfaceresearch.com This suggests that by modifying the core structure of this compound to incorporate other pharmacologically relevant moieties, it may be possible to develop new drugs for a range of diseases. The general synthetic route to a related compound, methyl 2-(4-cyanophenyl)-2-methylpropanoate, involves the reaction of methyl 4-cyanobenzeneacetate with iodomethane (B122720) in the presence of sodium hydride, indicating a pathway for derivatization at the α-carbon. chemicalbook.com

The following table summarizes the biological activities observed in various cyano-acetate derivatives, highlighting the potential for future research on derivatives of this compound.

| Derivative Class | Biological Activity Investigated | Key Findings |

| Polyfunctionally Substituted Heterocyclic Compounds | Antitumor | Synthesis of derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin (B35378) rings showed potential antiproliferative activity. researchgate.net |

| Thieno[2,3-b]- and Thieno[3,2-b]thiophene-2-carboxanilides | Antitumor | Cyano-substituted compounds produced a strikingly strong and selective effect on certain cancer cell lines. nih.gov |

| Succinimide Cyano-acetate Derivatives | Anti-inflammatory, Anti-cholinesterase, Anti-diabetic | Synthesized compounds exhibited inhibitory activities against cyclooxygenase, lipoxygenase, α-amylase, and cholinesterase enzymes. biointerfaceresearch.com |

Integration with Advanced Catalytic Systems

The development of more efficient and sustainable synthetic methods is a constant goal in chemical research. The integration of this compound into advanced catalytic systems, such as flow chemistry, represents a promising future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis.

While specific research on the use of this compound in flow chemistry is not yet widely reported, the application of this technology to the synthesis of active pharmaceutical ingredients (APIs) is well-established. For example, the continuous-flow synthesis of various APIs has been demonstrated to be highly efficient. This suggests that the synthetic transformations involving this compound could be adapted to flow-based processes, leading to higher yields and purity of the desired products.

Applications in Emerging Fields of Chemistry and Materials Science

The unique electronic and structural properties of this compound make it a promising candidate for applications in emerging fields of chemistry and materials science. Of particular interest is its potential use as a monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for a variety of applications, including gas storage, separation, and catalysis. researchgate.netustc.edu.cnnih.gov The nitrile group of this compound can participate in cyclotrimerization reactions to form the triazine-based linkages that are common in COF synthesis.

Furthermore, the aromatic nature of the compound, combined with its functional groups, suggests its potential utility in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The ability to tune the electronic properties of the molecule through derivatization could lead to the creation of new materials with tailored optical and electronic characteristics. The integration of such molecules into hybrid materials with metal-organic frameworks (MOFs) could also lead to novel functionalities for applications in photovoltaics and sensing. ustc.edu.cnmdpi.com

| Emerging Field | Potential Application of this compound | Rationale |

| Covalent Organic Frameworks (COFs) | Monomer for COF synthesis | The nitrile group can undergo cyclotrimerization to form stable, porous frameworks. researchgate.netustc.edu.cnnih.gov |

| Organic Electronics (e.g., OLEDs) | Component of organic electronic materials | The aromatic structure and functional groups can be modified to tune optical and electronic properties. |

| Hybrid Materials (MOF/COF) | Building block for hybrid materials | Integration with MOFs could create materials with novel properties for photovoltaics and sensing. ustc.edu.cnmdpi.com |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are becoming indispensable tools in modern chemical research. These methods allow for the prediction of the biological activity and physicochemical properties of molecules before they are synthesized, saving time and resources.

For this compound and its derivatives, QSAR modeling can be employed to establish a mathematical relationship between the chemical structure and a specific biological activity. biointerfaceresearch.comnih.govbiointerfaceresearch.comjmchemsci.comnih.gov By generating a library of virtual derivatives and calculating various molecular descriptors, it is possible to build predictive models that can identify the most promising candidates for synthesis and experimental testing.

Molecular docking studies can provide insights into the binding interactions between a ligand and a biological target, such as an enzyme or a receptor. nih.govbiointerfaceresearch.comjmchemsci.comnih.gov This information is crucial for understanding the mechanism of action of a drug and for designing more potent and selective inhibitors. For example, docking studies of novel quinazoline (B50416) derivatives have been used to investigate their interactions with target enzymes in the context of cancer therapy. biointerfaceresearch.com Similar in silico studies on derivatives of this compound could guide the design of new therapeutic agents with improved efficacy.

The combination of QSAR and molecular docking provides a powerful platform for predictive research, enabling a more rational and targeted approach to the discovery and development of new molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Methyl 2-(2-cyanophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, achieving yields up to 86% under optimized conditions (e.g., tert-butyl ester derivatives, purified via silica gel chromatography) . Alternatively, transition metal-free radical cleavage of α-bromoindanone derivatives offers a complementary route, though yields and substrate compatibility require further validation . Key variables include catalyst loading, solvent polarity, and temperature, which directly impact reaction efficiency and byproduct formation.

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, tert-butyl analogs of this compound show distinct chemical shifts: aromatic protons appear at δ 7.4–8.2 ppm, while the ester carbonyl resonates near δ 170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

Q. How should this compound be handled to ensure stability and minimize decomposition?

- Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester or nitrile groups. Use inert atmospheres (e.g., N₂ or Ar) during reactions to avoid oxidation. Waste must be segregated and disposed via certified hazardous waste protocols due to potential cyanide release under extreme conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group activates the phenyl ring for electrophilic substitution, while the ester moiety stabilizes enolate intermediates in α-arylation. Kinetic studies using density functional theory (DFT) can model transition states, revealing steric and electronic effects of substituents on reaction rates . Competitive pathways (e.g., β-hydride elimination) are suppressed by chelating ligands in palladium-catalyzed systems.

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

- Methodological Answer : Derivatives with nitro, hydroxy, or methoxy substituents (e.g., tert-butyl 2-(4-nitrophenyl)acetate, 96% yield) demonstrate improved binding to enzyme active sites, as shown in enzyme inhibition assays . Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting interactions with biological targets like kinases or proteases.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 76–96% for tert-butyl analogs) arise from variations in substrate purity, catalyst aging, or solvent drying. Reproducibility requires strict adherence to anhydrous conditions and catalyst pre-activation. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., Pd(OAc)₂ vs. PdCl₂ efficacy) .

Q. How is this compound utilized in developing fluorescent probes or imaging agents?

- Methodological Answer : The nitrile group serves as a bioorthogonal handle for click chemistry with azide-functionalized fluorophores. For example, coupling with tetramethylpiperidinyl radicals generates probes for hypochlorous acid detection in live-cell imaging . Confocal microscopy and flow cytometry validate cellular uptake and localization.

Q. What advanced techniques elucidate the solid-state structure and crystallinity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles, confirming planarity of the aromatic-cyano system. For analogs like methyl 2-(2-chloroacetyl)benzyl acetate, hydrogen bonding networks (e.g., C=O···H-N interactions) stabilize crystal packing, as shown in space group P2₁/c .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for air-sensitive steps and monitor reactions via thin-layer chromatography (TLC).

- Safety Protocols : Employ fume hoods and PPE (gloves, goggles) due to cyanide-related hazards .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products